molecular formula C9H10N2O4 B1437065 Ethyl 4-methyl-5-nitropicolinate CAS No. 868551-26-2

Ethyl 4-methyl-5-nitropicolinate

Cat. No. B1437065
M. Wt: 210.19 g/mol
InChI Key: SZHWIVMKQWHMBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07468375B2

Procedure details

Concentrated sulfuric acid (768 mL) was added slowly to ethanol (1.6 L) with cooling (exothermic reaction!). 4-Methyl-5-nitropyridine-2-carbonitrile (62.4 g, 0.38 mol) was added to the cold solution. After the addition was complete, the solution was refluxed under nitrogen for 2 h. Part of the solvent (500 mL) was removed using an oil pump at 30° C. The remaining thick solution was poured onto ice (1 kg). After stirring for 15 min, the mixture was extracted with ether (2×1 L) and multiple times with dichloromethane. At first, the organic layer was the TOP layer. As the extraction continued, the organic layer changed from the top layer to the bottom layer due to change in density as less ethanol was extracted. The combined organic extracts were dried (magnesium sulfate) and concentrated. Recrystallization from hexanes yielded 44.4 g (56%) of the desired product. 1H NMR (300 MHz, CDCl3) δ ppm 1.46 (t, 3H, J=7.5 Hz), 2.71 (s, 3H), 4.51 (q, 2H, J=7.5 Hz), 8.13 (s, 1H), 9.22 (s, 1H). LCMS: (APCI, M+H+)=209
Quantity
768 mL
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
reactant
Reaction Step One
Quantity
62.4 g
Type
reactant
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[CH3:6][C:7]1[C:12]([N+:13]([O-:15])=[O:14])=[CH:11][N:10]=[C:9]([C:16]#N)[CH:8]=1.[CH2:18]([OH:20])[CH3:19]>>[CH3:6][C:7]1[C:12]([N+:13]([O-:15])=[O:14])=[CH:11][N:10]=[C:9]([C:16]([O:20][CH2:18][CH3:19])=[O:2])[CH:8]=1

Inputs

Step One
Name
Quantity
768 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1.6 L
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
62.4 g
Type
reactant
Smiles
CC1=CC(=NC=C1[N+](=O)[O-])C#N

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
(exothermic reaction!)
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed under nitrogen for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Part of the solvent (500 mL) was removed
CUSTOM
Type
CUSTOM
Details
at 30° C
ADDITION
Type
ADDITION
Details
The remaining thick solution was poured onto ice (1 kg)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether (2×1 L) and multiple times with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
As the extraction
EXTRACTION
Type
EXTRACTION
Details
was extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Recrystallization from hexanes

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1=CC(=NC=C1[N+](=O)[O-])C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 44.4 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.